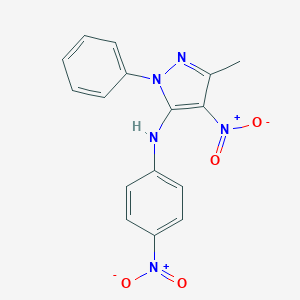
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine, also known as MNPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains two nitro groups and a phenyl ring. MNPA has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is still under investigation. However, studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemische Und Physiologische Effekte
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been shown to have a low toxicity profile and does not cause any significant side effects. Studies have shown that 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine does not affect the normal functioning of cells and tissues in the body. However, more research is needed to fully understand the biochemical and physiological effects of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine also has a high purity and can be easily characterized using various analytical techniques. However, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has some limitations in lab experiments. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is also a highly reactive compound that requires special handling and storage conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine. One potential direction is the development of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine-based materials with unique properties for use in various applications. Another direction is the study of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine as a potential anti-cancer agent, with a focus on its mechanism of action and potential side effects. 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can also be studied for its potential as a sensor for the detection of heavy metal ions in water. Overall, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine can be synthesized through various methods, including the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 3-methyl-4-nitrophenylhydrazine with 4-nitrobenzaldehyde in the presence of a catalyst. These methods have been optimized to obtain high yields of 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine with high purity.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental chemistry. In medicinal chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. In material science, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a building block for the synthesis of new materials with unique properties. In environmental chemistry, 3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine has been studied for its potential as a sensor for the detection of heavy metal ions in water.
Eigenschaften
CAS-Nummer |
136389-80-5 |
|---|---|
Produktname |
3-Methyl-4-nitro-N-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine |
Molekularformel |
C16H13N5O4 |
Molekulargewicht |
339.31 g/mol |
IUPAC-Name |
5-methyl-4-nitro-N-(4-nitrophenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H13N5O4/c1-11-15(21(24)25)16(19(18-11)13-5-3-2-4-6-13)17-12-7-9-14(10-8-12)20(22)23/h2-10,17H,1H3 |
InChI-Schlüssel |
DXTZODRMGQDHNA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[g][1]benzothiopyrano[4,3-b]indole](/img/structure/B156110.png)












